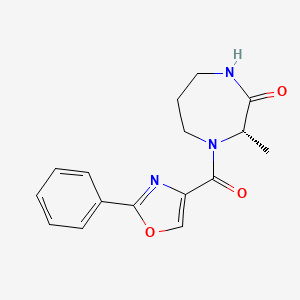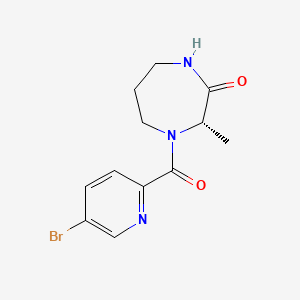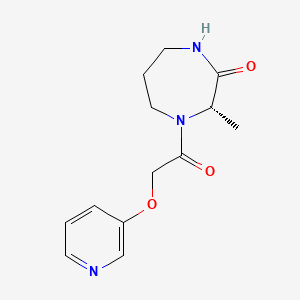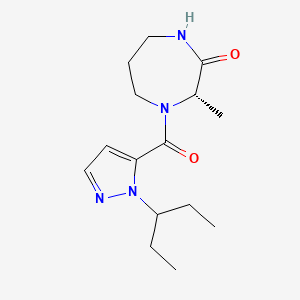
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
科学研究应用
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. This compound 5-4864 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
作用机制
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. Activation of this receptor has been shown to modulate various cellular processes, including mitochondrial function, cell proliferation, and apoptosis. This compound 5-4864 has been suggested to have neuroprotective effects by modulating mitochondrial function and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 5-4864 has been shown to have various biochemical and physiological effects, including reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing oxidative stress. It has also been suggested to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
实验室实验的优点和局限性
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has several advantages for lab experiments, including its high purity and specificity for the PBR. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
未来方向
There are several future directions for the study of (3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864, including further exploration of its therapeutic potential in the treatment of anxiety and depression, as well as its potential use in the treatment of Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound 5-4864 and its effects on mitochondrial function and oxidative stress. Finally, there is a need for the development of more potent and selective ligands for the PBR, which could have important implications for the treatment of various diseases.
In conclusion, this compound 5-4864 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective ligand for the PBR and has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While it has several advantages for lab experiments, including its high purity and specificity, it also has some limitations, including its relatively low potency. There are several future directions for the study of this compound 5-4864, including further exploration of its therapeutic potential and the development of more potent and selective ligands for the PBR.
合成方法
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-amino-4-methylhexanoic acid, followed by cyclization with triphosgene. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carbonyl chloride with 3-amino-4-methylhexanoic acid, followed by cyclization with sodium hydride. These methods have been optimized to produce high yields of this compound 5-4864 with high purity.
属性
IUPAC Name |
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-22-15(18-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCTOGBVLEXKS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)


![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)